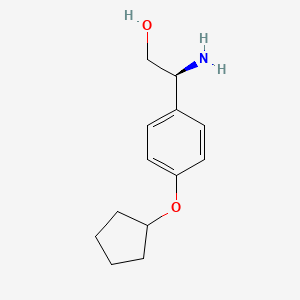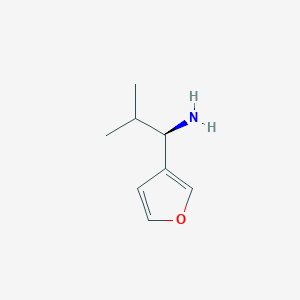
(1R)-1-(3-Furyl)-2-methylpropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Furyl)-2-methylpropylamine is an organic compound that features a furan ring attached to a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Furyl)-2-methylpropylamine typically involves the reaction of 3-furylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction conditions include maintaining a temperature of around 80°C and a pressure of 1 atm.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(3-Furyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of furyl aldehydes or ketones.
Reduction: Formation of furyl alcohols or amines.
Substitution: Formation of halogenated furyl derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-(3-Furyl)-2-methylpropylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Furyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The furan ring plays a crucial role in its binding affinity and specificity, while the propylamine chain influences its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Furan-3-ylmethanamine: Similar structure but lacks the methyl group on the propyl chain.
3-Furylpropylamine: Similar structure but differs in the position of the furan ring attachment.
2-Furylmethylamine: Similar structure but with the furan ring attached to a different carbon atom.
Uniqueness
(1R)-1-(3-Furyl)-2-methylpropylamine is unique due to its specific stereochemistry and the presence of both a furan ring and a methyl-substituted propylamine chain. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(1R)-1-(furan-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3/t8-/m1/s1 |
Clave InChI |
YXKNHVDHEMUHQT-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)[C@H](C1=COC=C1)N |
SMILES canónico |
CC(C)C(C1=COC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H,6H-Furo[3,4-D]imidazole](/img/structure/B15238224.png)

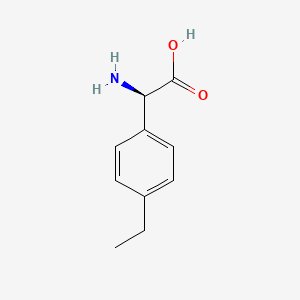

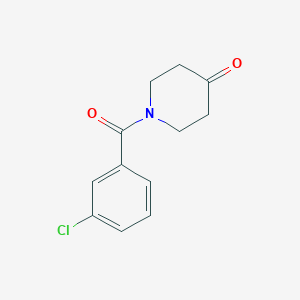
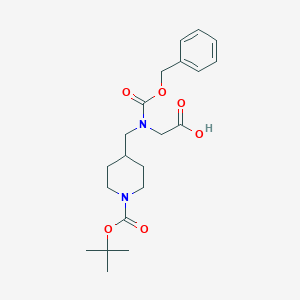
![1,3-dimethyl-5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238265.png)
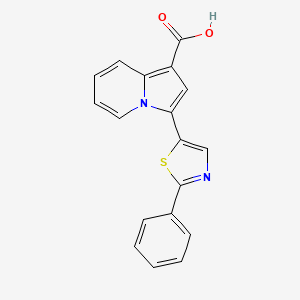
![{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine](/img/structure/B15238294.png)
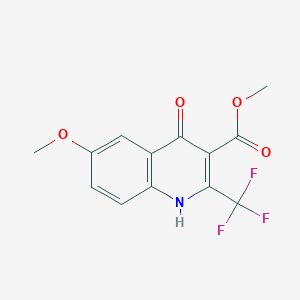
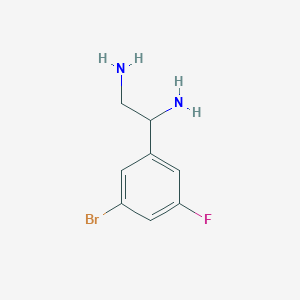
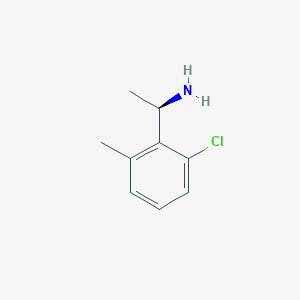
![(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15238301.png)
